3-Amino-8-fluorochromane-5-carboxamide
Description
3-Amino-8-fluorochromane-5-carboxamide is a fluorinated chromane derivative characterized by a fused benzopyran ring system substituted with an amino group at position 3, a fluorine atom at position 8, and a carboxamide moiety at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and infectious diseases. Fluorination at position 8 likely enhances metabolic stability and bioavailability, while the carboxamide group may facilitate hydrogen bonding with biological targets such as enzymes or receptors .
Properties
CAS No. |
214823-09-3 |
|---|---|
Molecular Formula |
C10H11FN2O2 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
3-amino-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C10H11FN2O2/c11-8-2-1-6(10(13)14)7-3-5(12)4-15-9(7)8/h1-2,5H,3-4,12H2,(H2,13,14) |
InChI Key |
CQZHUEJNSOTLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C(C=CC(=C21)C(=O)N)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-Amino-8-fluorochromane-5-carboxamide with structurally related compounds based on available evidence:
Key Findings from Comparative Studies
Fluorine Substitution: The 8-fluorine in this compound may confer greater metabolic stability compared to non-fluorinated chromanes, as seen in fluorinated quinoline derivatives like 5-Fluoroquinolin-8-amine, where fluorine enhances lipophilicity and target binding . In contrast, trifluoromethyl groups (e.g., 5-Trifluoromethyl-isoxazol-3-ylamine) provide stronger electron-withdrawing effects, which can alter reactivity and binding kinetics .
Carboxamide Functionality: The carboxamide at position 5 distinguishes this compound from sulfur-containing analogues like 2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one, which rely on thioether groups for hydrophobic interactions .
Biological Activity: While 5-Fluoroquinolin-8-amine shows marked antibacterial activity due to DNA gyrase inhibition, this compound’s chromane scaffold suggests a different mechanism, possibly targeting serotonin receptors or ion channels based on structural parallels to CNS-active chromanes .
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